

Azido-PEG2-C1-Boc: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Azido-PEG2-C1-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Azido-PEG2-C1-Boc**. This heterobifunctional linker is a valuable tool in the fields of bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

Azido-PEG2-C1-Boc, with the systematic IUPAC name tert-butyl (1-azido-3,6-dioxaoctan-8-yl)carbamate, is a polyethylene glycol (PEG)-based linker. Its structure incorporates three key functional components:

- An azide group (-N₃), which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation to molecules containing a terminal alkyne.
- A short diethylene glycol (PEG2) spacer, which enhances the solubility of the molecule and
 its conjugates in aqueous media. The PEG spacer also provides flexibility and optimal spatial
 orientation between conjugated molecules.
- A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc), a common protecting group for amines. The Boc group is stable under a wide range of conditions but can be readily



removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.

The chemical structure of **Azido-PEG2-C1-Boc** is illustrated below:

Azido-PEG2-C1-Boc Chemical Structure

Caption: 2D chemical structure of **Azido-PEG2-C1-Boc**.

Physicochemical Properties

A summary of the key physicochemical properties of **Azido-PEG2-C1-Boc** is presented in the table below. It is important to note that while some properties are well-documented, others such as density, melting point, and boiling point are not consistently reported in publicly available literature.

Property	Value	Source
CAS Number	251564-45-1	N/A
Molecular Formula	C10H19N3O4	N/A
Molecular Weight	245.28 g/mol	N/A
Appearance	Liquid	[1]
Purity	Typically >97%	[1]
Solubility	Soluble in water, DMSO, DMF, and DCM	[2]
Storage Conditions	-20°C, sealed, dry	[3]
SMILES	CC(C) (C)OC(=O)COCCOCCN=[N+]= [N-]	[4]

Applications in Research and Drug Development

The unique trifunctional nature of **Azido-PEG2-C1-Boc** makes it a versatile reagent in several areas of research and development:



- PROTAC Synthesis: This is a primary application where the linker connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The azide group allows for the initial attachment of the warhead via click chemistry. Subsequent deprotection of the Boc group reveals an amine for the attachment of the E3 ligase ligand. The PEG spacer helps to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for targeted protein degradation.[4][5]
- Antibody-Drug Conjugate (ADC) Development: While less common than for PROTACs, this linker can be used in the construction of ADCs. The azide can be used to attach a cytotoxic payload, and the deprotected amine can be conjugated to the antibody, often through surface-exposed lysine residues.
- Bioconjugation and Chemical Biology: The azide and protected amine functionalities allow for the sequential and orthogonal labeling of biomolecules such as peptides, proteins, and nucleic acids. This is useful for creating fluorescent probes, affinity labels, and other tools for studying biological processes.

Experimental Protocols

The following are detailed, generalized protocols for the key chemical transformations involving **Azido-PEG2-C1-Boc**. Optimization of these protocols may be necessary for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG2-C1-Boc** to an alkyne-containing molecule.

Materials:

- Azido-PEG2-C1-Boc
- Alkyne-functionalized molecule (e.g., a protein ligand)
- Copper(II) sulfate (CuSO₄)



- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Degassing equipment (e.g., nitrogen or argon line)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 200 mM stock solution of the THPTA ligand in water.
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
 - Dissolve Azido-PEG2-C1-Boc and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or a buffered aqueous solution).
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of **Azido-PEG2-C1-Boc**.
 - Add the THPTA ligand solution to the reaction mixture.
 - Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen.
- Initiation of the Reaction:
 - Add the CuSO₄ solution to the reaction mixture (typically 0.1 equivalents).
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically 0.5-1.0 equivalents). The solution may change color, indicating the reduction of



Cu(II) to the active Cu(I) species.

- · Reaction and Monitoring:
 - Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
 - Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
- · Work-up and Purification:
 - Once the reaction is complete, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield a free primary amine. [3]

Materials:

- Boc-protected substrate (the product from the CuAAC reaction)
- Trifluoroacetic acid (TFA)
- · Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- · Diethyl ether, cold (for precipitation)

Procedure:

Reaction Setup:



- Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5 M.
- Cool the solution to 0°C in an ice bath.

Addition of TFA:

- Slowly add TFA to the stirred solution. A common condition is to use a 25-50% solution of TFA in DCM (v/v).
- Caution: TFA is highly corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates gas (isobutylene and carbon dioxide) and should not be performed in a sealed container.
- Reaction and Monitoring:
 - Allow the reaction to stir at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[3]
 - Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Work-up:

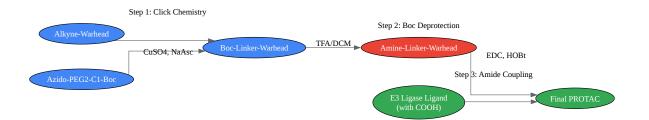
- Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with DCM or toluene can help to remove residual TFA.
- The resulting product is the amine as its trifluoroacetate salt.
- Neutralization (Optional):
 - If the free amine is required, the TFA salt can be neutralized. Dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or pass it through a basic ion-exchange resin.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis of a PROTAC using **Azido-PEG2-C1-Boc** and the mechanism of Boc



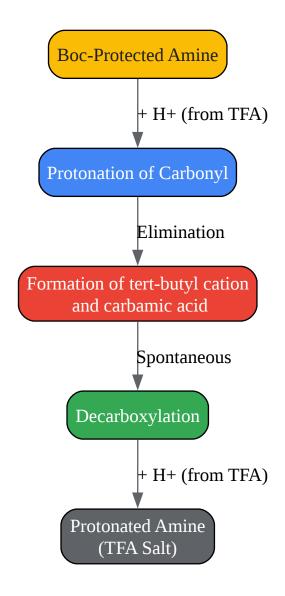
deprotection.



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Caption: PROTAC synthesis workflow using Azido-PEG2-C1-Boc.





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Caption: Mechanism of TFA-mediated Boc deprotection.[3]

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References

• 1. tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, CasNo.642091-68-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]



- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism TFA [commonorganicchemistry.com]
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